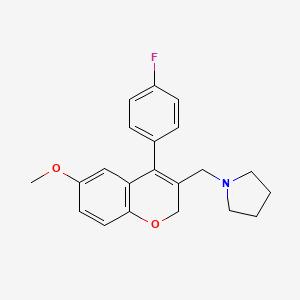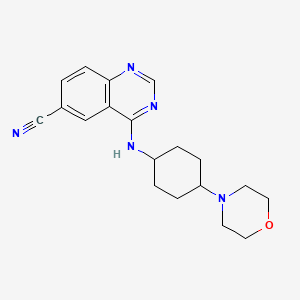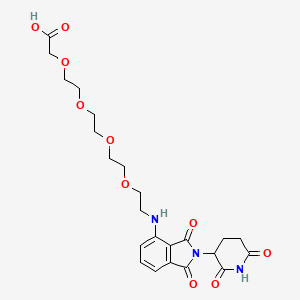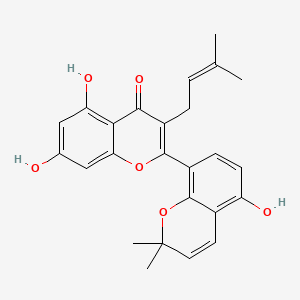
Kuwanon A
Übersicht
Beschreibung
Kuwanon A is a flavonoid derivative isolated from the root bark of the mulberry tree (Morus alba L.) . It is known for its significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties . The compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammation and cancer .
Wissenschaftliche Forschungsanwendungen
Kuwanon A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Flavonoidsynthese und -reaktivität verwendet.
Medizin: Seine entzündungshemmenden und krebshemmenden Eigenschaften werden untersucht.
Industrie: Verwendung bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln auf Basis von Naturprodukten.
5. Wirkmechanismus
This compound übt seine Wirkungen über mehrere Mechanismen aus:
Entzündungshemmende Wirkung: Es hemmt selektiv Cyclooxygenase-2 (COX-2), indem es an das aktive Zentrum bindet und die Umwandlung von Arachidonsäure in Prostaglandine verhindert.
Krebshemmende Wirkung: This compound induziert Apoptose in Krebszellen, indem es das mitochondriale Membranpotential stört und den Gehalt an reaktiven Sauerstoffspezies (ROS) erhöht.
Antimikrobielle Wirkung: Es stört die Integrität der bakteriellen Membran, was zu einem schnellen Absterben der Bakterienzellen führt.
Wirkmechanismus
Target of Action
Kuwanon A, a flavone derivative isolated from the root barks of the mulberry tree (Morus alba L.), has been identified to primarily target Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase (NOS) . COX-2 is an enzyme known to play a crucial role in inflammation and pain, making it a common target for nonsteroidal anti-inflammatory drugs (NSAIDs) . NOS is an enzyme responsible for the production of nitric oxide, a molecule that plays a significant role in cellular signaling .
Mode of Action
This compound interacts with its targets, leading to significant changes in their activity. It exhibits selective inhibitory activity against COX-2, with an IC50 value of 14 μM . This means that this compound can inhibit half of the COX-2 enzymatic activity at this concentration. It also inhibits nitric oxide production with an IC50 of 10.5 μM . The compound’s interaction with these targets leads to a decrease in the production of molecules associated with inflammation and pain .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving COX-2 and NOS. By inhibiting COX-2, this compound can reduce the production of prostaglandins, which are key mediators of inflammation and pain . The inhibition of NOS, on the other hand, leads to a decrease in nitric oxide production, affecting various cellular processes including vasodilation, immune response, and neurotransmission .
Result of Action
The primary result of this compound’s action is its anti-inflammatory effect, achieved through the inhibition of COX-2 and NOS. This leads to a decrease in the production of inflammatory mediators such as prostaglandins and nitric oxide . Additionally, this compound has been found to exhibit antibacterial activity, particularly against Gram-positive bacteria, by disrupting bacterial membrane integrity .
Biochemische Analyse
Biochemical Properties
Kuwanon A interacts with several enzymes and proteins. It has been found to inhibit nitric oxide production with an IC50 value of 10.5 μM . This suggests that this compound may interact with enzymes involved in nitric oxide synthesis, potentially influencing biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant inhibitory activity towards the differentiation of 3T3-L1 adipocytes . It also shows significant nitric oxide (NO) production inhibitory effects in RAW264.7 cells . These findings suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key proteins implicated in various cellular processes. For instance, it has been found to exhibit the highest binding energy against AKT1, a protein involved in cell survival and growth . This interaction occurs at the Pleckstrin homology (PH) domain region (TRP80), revealing minimal deviations .
Metabolic Pathways
This compound is likely involved in several metabolic pathways due to its interaction with enzymes such as those involved in nitric oxide synthesis
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Totalsynthese von Kuwanon A umfasst mehrere Schritte, ausgehend von einem gemeinsamen Zwischenprodukt. Die Gesamtausbeute der Synthese liegt bei etwa 6,6 % .
Industrielle Produktionsverfahren: this compound wird hauptsächlich aus der Rinde von Morus alba L. mit Hilfe von Lösungsmittelextraktionsverfahren gewonnen. Der Extrakt wird dann mit chromatographischen Verfahren gereinigt, um this compound in hoher Reinheit zu isolieren .
Analyse Chemischer Reaktionen
Reaktionstypen: Kuwanon A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Chinonen und anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln und so seine biologische Aktivität verändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden für Acetylierungs- und Benzoylierungsreaktionen verwendet.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit veränderter biologischer Aktivität .
Vergleich Mit ähnlichen Verbindungen
Kuwanon A gehört zu einer Gruppe von Verbindungen, die als Maulbeer-Diels-Alder-Addukte (MDAAs) bekannt sind. Zu ähnlichen Verbindungen gehören:
Kuwanon B: Zeigt antibakterielle Aktivität gegen grampositive Bakterien.
Kuwanon C: Bekannt für seine Antitumorwirkungen und die Fähigkeit, Apoptose in Krebszellen zu induzieren.
Kuwanon E, H, J: Diese Derivate zeigen ebenfalls verschiedene biologische Aktivitäten, darunter entzündungshemmende und antioxidative Eigenschaften.
Einzigartigkeit von this compound: This compound zeichnet sich durch seine selektive Hemmung von Cyclooxygenase-2 (COX-2) aus, die vergleichbar mit der von Celecoxib, einem bekannten COX-Inhibitor, ist . Diese Selektivität macht es zu einem vielversprechenden Kandidaten für die Entwicklung von entzündungshemmenden Medikamenten mit weniger Nebenwirkungen.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-6-16-22(29)21-19(28)11-14(26)12-20(21)30-23(16)17-7-8-18(27)15-9-10-25(3,4)31-24(15)17/h5,7-12,26-28H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNRZUFILGKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108820 | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62949-77-3 | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kuwanon A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY8P8K8Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kuwanon A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is Kuwanon A and where is it found?
A1: this compound is a prenylated flavone derivative, specifically categorized as a flavonoid, that has been isolated from the root bark of the cultivated mulberry tree (Morus alba L.). [, , ]
Q2: What is the primary known biological activity of this compound?
A2: this compound has demonstrated selective cyclooxygenase-2 (COX-2) inhibitory activity, showing potential as an anti-inflammatory agent. []
Q3: How does this compound interact with COX-2 to exert its inhibitory effect?
A3: this compound exhibits strong interactions with specific amino acid residues within the COX-2 active site. These interactions include:
- Strong interaction with Arg120 and Tyr355 at the gate of the COX active site. []
- Strong interaction with Val89 in the membrane-binding domain. []
- Close binding to Val89, His90, and Ser119, residues located at the entrance and exit routes of the COX active site. []
Q4: What is the significance of this compound's selectivity for COX-2 over COX-1?
A4: Selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs, as COX-1 plays a crucial role in maintaining the integrity of the gastric mucosa. Drugs that inhibit both COX isoforms can lead to gastrointestinal side effects. Therefore, the selective COX-2 inhibitory activity of this compound suggests a potentially safer profile compared to non-selective COX inhibitors. []
Q5: How does the COX-2 inhibitory activity of this compound compare to celecoxib, a known COX-2 inhibitor?
A5: this compound exhibits a COX-2 inhibitory activity (IC50 = 14 μM) and a selectivity index (SI) range of >7.1, which is comparable to that of celecoxib (SI > 6.3). This suggests that this compound may have similar therapeutic potential as an anti-inflammatory agent. []
Q6: What computational chemistry techniques were employed to study the interaction of this compound with COX-2?
A6: Researchers utilized a combination of computational approaches to investigate the binding mode and interactions of this compound with COX-2:
- Docking simulations: These simulations predict the preferred orientation and binding affinity of this compound within the COX-2 active site. []
- Fragment molecular orbital (FMO) calculations: This method provides insights into the intermolecular interactions between this compound and individual amino acid residues of COX-2 at the quantum mechanical level. []
- Pair interaction energy decomposition analysis (PIEDA): This analysis quantifies the contributions of different types of intermolecular interactions (electrostatic, van der Waals, etc.) to the overall binding energy, further elucidating the binding mechanism of this compound. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A7: While specific SAR studies focused solely on this compound modifications are limited in the provided research, related studies on other flavonoids from Morus alba suggest that structural features like the presence of hydroxyl, resorcinol, and prenyl moieties play a role in their biological activities. Further investigations into the impact of specific modifications on this compound's activity, potency, and selectivity are warranted. [, , ]
Q8: Besides its COX-2 inhibitory activity, are there other reported biological activities for this compound?
A8: Yes, research suggests that this compound may have other potential therapeutic benefits, including:
- Anti-cancer activity: this compound displayed significant anti-cancer properties against various gastrointestinal cancers, potentially by inhibiting cell cycle progression, DNA replication, and inducing ER stress. []
- Anti-diabetic activity: Although not directly studied for this compound, other kuwanon derivatives, such as kuwanon G, have demonstrated antidiabetic potential by inhibiting α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting a possible similar activity for this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
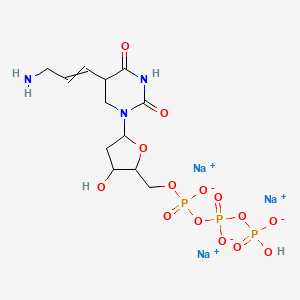
![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)

![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)
![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
